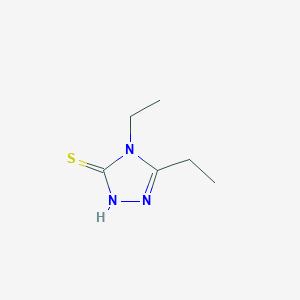

4,5-diethyl-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality 4,5-diethyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-diethyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-diethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-3-5-7-8-6(10)9(5)4-2/h3-4H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZYDHORRSFYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397014 | |

| Record name | 4,5-diethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29448-78-0 | |

| Record name | 4,5-diethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4,5-diethyl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route and predicted characterization data based on established methodologies for analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Introduction

1,2,4-triazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and drug development due to their diverse pharmacological activities. These activities include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The introduction of a thiol group at the 3-position and alkyl substituents at the 4- and 5-positions of the triazole ring can significantly modulate the compound's biological and physicochemical properties. This guide focuses on the synthesis and characterization of a specific derivative, 4,5-diethyl-4H-1,2,4-triazole-3-thiol, providing a foundational framework for its preparation and analysis.

Proposed Synthesis Pathway

The synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol can be achieved through a well-established two-step reaction sequence. This pathway involves the initial formation of a thiosemicarbazide intermediate, followed by its cyclization in an alkaline medium.

Caption: Proposed synthesis pathway for 4,5-diethyl-4H-1,2,4-triazole-3-thiol.

Experimental Protocol: Synthesis of 1-Propionyl-4-ethyl-thiosemicarbazide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propionyl hydrazide (1 equivalent) in a suitable solvent such as absolute ethanol or benzene.

-

Addition of Reagent: To this solution, add ethyl isothiocyanate (1 equivalent).

-

Reaction Conditions: The reaction mixture is then heated under reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid residue is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure 1-propionyl-4-ethyl-thiosemicarbazide.

Experimental Protocol: Synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol

-

Reaction Setup: The synthesized 1-propionyl-4-ethyl-thiosemicarbazide (1 equivalent) is suspended in an aqueous solution of a base, such as 2M sodium hydroxide or potassium hydroxide, in a round-bottom flask fitted with a reflux condenser.

-

Reaction Conditions: The suspension is heated under reflux for 4-6 hours, during which the thiosemicarbazide dissolves as the cyclization proceeds.

-

Work-up: After the reflux period, the reaction mixture is cooled to room temperature and then acidified to a pH of 5-6 using a dilute acid, such as hydrochloric acid or acetic acid.

-

Isolation and Purification: The precipitated solid product is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford pure 4,5-diethyl-4H-1,2,4-triazole-3-thiol.

Characterization

The structure of the synthesized 4,5-diethyl-4H-1,2,4-triazole-3-thiol can be confirmed through various spectroscopic and analytical techniques. The following sections detail the expected characterization data based on analogous compounds.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₆H₁₁N₃S |

| Molecular Weight | 157.24 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not available (expected to be in the range of 150-200 °C based on similar structures) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in alcohols, and insoluble in water. |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands confirming the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | N-H stretching (of the triazole ring) |

| ~2970-2850 | C-H stretching (aliphatic) |

| ~2600-2550 | S-H stretching (thiol group) |

| ~1620-1600 | C=N stretching (triazole ring) |

| ~1550-1500 | C=C stretching (triazole ring) |

| ~1300-1200 | C-N stretching |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (in a suitable deuterated solvent like DMSO-d₆) would provide information on the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 13.0 | Singlet | 1H | SH (thiol proton) |

| ~3.9 - 3.7 | Quartet | 2H | N-CH₂ -CH₃ |

| ~2.7 - 2.5 | Quartet | 2H | C-CH₂ -CH₃ |

| ~1.3 - 1.1 | Triplet | 3H | N-CH₂-CH₃ |

| ~1.2 - 1.0 | Triplet | 3H | C-CH₂-CH₃ |

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Assignment |

| 157 | [M]⁺ |

| 158 | [M+1]⁺ |

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized compound.

Caption: General experimental workflow for the characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol.

Conclusion

This technical guide outlines a robust and reproducible synthetic strategy for obtaining 4,5-diethyl-4H-1,2,4-triazole-3-thiol, a promising candidate for further investigation in drug discovery and development. The proposed synthesis is based on well-established chemical transformations for this class of compounds. The predicted characterization data provides a benchmark for researchers to confirm the identity and purity of the synthesized molecule. Further studies are warranted to explore the full potential of this compound and its derivatives in various therapeutic areas.

An In-depth Technical Guide on the Physicochemical Properties of 4,5-diethyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,5-diethyl-4H-1,2,4-triazole-3-thiol. The information herein is intended to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and materials science.

Core Physicochemical Data

| Property | Value |

| Molecular Formula | C₆H₁₁N₃S |

| Molecular Weight | 157.24 g/mol |

| Boiling Point | 194.5°C at 760 mmHg |

| Density | 1.23 g/cm³ |

| Flash Point | 71.4°C |

| Vapor Pressure | 0.44 mmHg at 25°C |

| Refractive Index | 1.617 |

| Melting Point | Not available |

| Solubility | Not available |

| pKa | Not available |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol are outlined below. These protocols are based on standard laboratory practices and procedures reported for structurally similar compounds.

Synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol

A general and established method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the base-catalyzed cyclization of a corresponding thiosemicarbazide precursor.

Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol.

Protocol:

-

Thiosemicarbazide Formation: 1-Ethyl-2-propionylhydrazine is reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. This reaction forms the potassium salt of the corresponding dithiocarbazic acid.

-

Cyclization: The intermediate is then heated under reflux. The basic conditions facilitate an intramolecular cyclization with the elimination of water to form the 4,5-diethyl-4H-1,2,4-triazole-3-thiol ring.

-

Purification: The crude product is isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. For an unknown compound, a preliminary rapid heating can determine an approximate range, followed by a slower, more precise measurement.

Protocol:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential applications.

Protocol:

-

Qualitative Assessment: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, acetone, dimethyl sulfoxide). The mixture is agitated, and the solubility is observed at room temperature.

-

Quantitative Assessment: To determine the precise solubility, a saturated solution is prepared at a constant temperature. A known volume of the supernatant is carefully removed, and the solvent is evaporated. The mass of the remaining solute is then measured to calculate the solubility in terms of g/L or mol/L.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the chemical structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, including the number and types of protons and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for 4,5-diethyl-4H-1,2,4-triazole-3-thiol would include N-H, C-H, C=N, and C=S stretching frequencies.

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Potential Signaling Pathways and Applications

While specific signaling pathways for 4,5-diethyl-4H-1,2,4-triazole-3-thiol have not been elucidated, the broader class of 1,2,4-triazole-3-thiol derivatives has been extensively studied and shown to possess a wide range of biological activities. This suggests potential avenues for future research and application of the title compound.

Potential Biological Activities of 1,2,4-Triazole-3-thiol Derivatives

Caption: Potential biological activities of 4,5-diethyl-4H-1,2,4-triazole-3-thiol based on related compounds.

The diverse biological activities of related triazole-thiol compounds suggest that 4,5-diethyl-4H-1,2,4-triazole-3-thiol could be a valuable lead compound for the development of new therapeutic agents. Further research is warranted to explore its specific mechanisms of action and potential signaling pathway interactions.

4,5-diethyl-4H-1,2,4-triazole-3-thiol tautomerism study

An In-depth Technical Guide to the Tautomerism of 4,5-diethyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 4,5-diethyl-4H-1,2,4-triazole-3-thiol. While experimental data for this specific diethyl derivative is not extensively available in public literature, this document extrapolates from well-studied analogous 4,5-disubstituted-1,2,4-triazole-3-thiones to present a robust theoretical and practical framework for its study. This guide covers the fundamental principles of its thiol-thione tautomerism, expected spectroscopic characteristics for tautomer identification, detailed experimental protocols, and computational analysis methodologies. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to investigate and characterize the tautomeric behavior of this compound and similar 1,2,4-triazole derivatives, which are significant scaffolds in medicinal chemistry.

Introduction to Tautomerism in 1,2,4-Triazole-3-thiol Derivatives

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The tautomeric nature of substituted 1,2,4-triazoles is a critical aspect of their chemistry, influencing their physicochemical properties, receptor binding, and metabolic stability.

4,5-disubstituted-1,2,4-triazole-3-thiol compounds primarily exist in a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form.[1][2] This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between a nitrogen atom and the exocyclic sulfur atom.

Computational studies on the parent 1,2,4-triazole-3-thione and its various disubstituted derivatives have consistently demonstrated that the thione form is the most stable tautomer in the gas phase.[3][4] These studies, employing methods such as Hartree-Fock (HF), Density Functional Theory (B3LYP), and Møller-Plesset perturbation theory (MP2), indicate that substituents generally do not have a significant effect on the relative stabilities of the tautomers.[3][4]

Tautomeric Forms of 4,5-diethyl-4H-1,2,4-triazole-3-thiol

The tautomeric equilibrium for 4,5-diethyl-4H-1,2,4-triazole-3-thiol involves two primary structures as depicted in the equilibrium diagram below. Based on extensive research on analogous compounds, the thione form is predicted to be the predominant species.

Data Presentation: Spectroscopic Signatures

The differentiation and quantification of the thione and thiol tautomers are primarily achieved through spectroscopic methods. The following tables summarize the expected characteristic spectroscopic data for each tautomer, compiled from studies on analogous compounds.[1][5][6]

Table 1: Infrared (IR) Spectroscopy Data

| Tautomer | Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| Thione | N-H stretch | 3100 - 3460 | Broad band, indicative of hydrogen bonding. |

| C=N stretch | 1560 - 1650 | ||

| N-C=S stretch | 1250 - 1340 | Strong absorption, characteristic of the thione group. | |

| Thiol | S-H stretch | 2550 - 2650 | Weak and sharp band. |

| C=N stretch | 1560 - 1650 | ||

| N=C-S stretch | 1180 - 1230 |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Tautomer | Nucleus | Chemical Shift (ppm) | Notes |

| Thione | ¹H | 13.0 - 14.0 | N-H proton, broad singlet, solvent dependent. |

| ¹³C | 169.0 - 169.1 | C=S carbon, a key indicator of the thione form. | |

| Thiol | ¹H | 1.1 - 1.4 | S-H proton, may be broad and can exchange with solvent. Often difficult to observe. |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of tautomerism. The following sections provide generalized protocols for key experiments.

Synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones is typically achieved via the base-catalyzed intramolecular cyclization of a corresponding 1,4-disubstituted thiosemicarbazide.[7][8]

Protocol:

-

Synthesis of 1-Propionyl-4-ethyl-thiosemicarbazide:

-

Dissolve propionyl hydrazide in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of ethyl isothiocyanate.

-

Reflux the mixture for a specified period (e.g., 2-4 hours).

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with a cold solvent and dry.

-

-

Cyclization to 4,5-diethyl-4H-1,2,4-triazole-3-thiol:

-

Suspend the synthesized thiosemicarbazide in an aqueous or alcoholic solution of a base (e.g., 2M NaOH).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Spectroscopic Analysis

4.2.1 Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for N-H, S-H, C=N, and C=S stretching vibrations to determine the predominant tautomeric form in the solid state.

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can slow down proton exchange.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Analysis: Look for the characteristic N-H proton signal (13-14 ppm) for the thione form and the C=S carbon signal (~169 ppm). The S-H proton of the thiol form is often difficult to observe due to its lability.

4.2.3 High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique can be used to separate and identify the tautomers in solution.[9]

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile/methanol, often with a modifier like formic acid.

-

Detection: UV detector and a mass spectrometer.

-

-

Analysis: The more polar thione form is expected to have a shorter retention time on a reversed-phase column compared to the less polar thiol form.[9] Mass spectrometry will confirm that both peaks correspond to the same mass. The peak area ratio can provide a quantitative estimation of the tautomer distribution in the specific solvent system.[9]

Computational Chemistry Protocol

Quantum chemical calculations are invaluable for understanding the energetics of the tautomeric equilibrium.[3][4]

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Methodology:

-

Geometry Optimization: Optimize the geometries of both the thione and thiol tautomers. A commonly used and reliable level of theory for this type of system is Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) or larger basis set.[4]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculation: Calculate the relative energies of the tautomers, including the ZPVE correction. Solvent effects can be modeled using a Polarizable Continuum Model (PCM).

-

Transition State Search: To understand the energy barrier for interconversion, a transition state search can be performed using methods like the Berny algorithm.

-

Conclusion

The tautomerism of 4,5-diethyl-4H-1,2,4-triazole-3-thiol is a critical characteristic that governs its chemical behavior and potential biological activity. Based on extensive studies of similar 1,2,4-triazole derivatives, the thione form is expected to be the predominant and more stable tautomer. This guide provides a comprehensive framework for the synthesis, characterization, and theoretical study of this compound. The detailed spectroscopic data and experimental protocols will aid researchers in unequivocally identifying the tautomeric forms and understanding their equilibrium. Such fundamental knowledge is essential for the rational design and development of new therapeutic agents based on the 1,2,4-triazole scaffold.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. ijsr.net [ijsr.net]

- 7. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 8. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 9. jocpr.com [jocpr.com]

Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal and materials chemistry. Due to the limited availability of direct spectroscopic data for this specific molecule in published literature, this guide presents representative data from closely related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol analogues. The methodologies and expected spectral characteristics for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are detailed. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this class of compounds.

Introduction

The 1,2,4-triazole moiety is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting antimicrobial, antifungal, anticonvulsant, and anticancer properties. The thiol-substituted derivatives, in particular, are versatile intermediates for the synthesis of novel therapeutic agents and functional materials. The specific compound, 4,5-diethyl-4H-1,2,4-triazole-3-thiol, is of interest for its potential biological activities and as a building block in organic synthesis. Accurate spectroscopic characterization is paramount for the confirmation of its structure and purity.

Synthesis and Spectroscopic Characterization Workflow

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols generally proceeds through the cyclization of a substituted thiosemicarbazide in the presence of a base. The subsequent characterization involves a suite of spectroscopic techniques to confirm the molecular structure.

Caption: General workflow for the synthesis and spectroscopic analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol.

Spectroscopic Data (Based on Analogous Compounds)

The following tables summarize the expected spectroscopic data for 4,5-diethyl-4H-1,2,4-triazole-3-thiol based on the analysis of structurally similar compounds reported in the literature.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The thiol-thione tautomerism common in this class of compounds can be investigated through the presence or absence of characteristic S-H and N-H stretching vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H stretch | 3450 - 3200 | Medium | Broad peak, indicative of the thione tautomer. May be absent in the pure thiol form. |

| C-H stretch (alkyl) | 3000 - 2850 | Medium | Characteristic of the ethyl groups. |

| S-H stretch | 2600 - 2550 | Weak | Often weak and can be difficult to observe. Its presence confirms the thiol tautomer.[1][2] |

| C=N stretch (triazole) | 1620 - 1580 | Medium | A key indicator of the triazole ring structure.[3] |

| C=S stretch | 1285 - 1250 | Medium | Associated with the thione tautomer.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule, which is crucial for unambiguous structure determination.

¹H NMR Spectroscopy

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |

| SH (Thiol) | 14.0 - 12.0 | Singlet | 1H | - | Broad signal, D₂O exchangeable. Its presence confirms the thiol tautomer.[2] |

| NH (Thione) | 12.5 - 11.5 | Singlet | 1H | - | Broad signal, D₂O exchangeable. Indicative of the thione tautomer.[3] |

| -CH₂- (N-ethyl) | 4.4 - 4.0 | Quartet | 2H | ~7 | Protons of the methylene group attached to the nitrogen at position 4. |

| -CH₂- (C-ethyl) | 3.0 - 2.6 | Quartet | 2H | ~7 | Protons of the methylene group attached to the carbon at position 5. |

| -CH₃ (N-ethyl) | 1.5 - 1.2 | Triplet | 3H | ~7 | Protons of the methyl group of the N-ethyl substituent. |

| -CH₃ (C-ethyl) | 1.4 - 1.1 | Triplet | 3H | ~7 | Protons of the methyl group of the C-ethyl substituent. |

¹³C NMR Spectroscopy

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |

| C=S (Thione) | 185 - 175 | Characteristic of the thione tautomer. |

| C-S (Thiol) | 170 - 160 | Characteristic of the thiol tautomer. |

| C5 (Triazole ring) | 155 - 145 | Carbon atom at position 5 of the triazole ring. |

| -CH₂- (N-ethyl) | 45 - 35 | Methylene carbon of the N-ethyl group. |

| -CH₂- (C-ethyl) | 25 - 15 | Methylene carbon of the C-ethyl group. |

| -CH₃ (N-ethyl & C-ethyl) | 15 - 10 | Methyl carbons of the ethyl groups. Their signals may be very close. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

| Ion | Expected m/z | Notes |

| [M]⁺ | ~157.08 | Molecular ion peak. |

| [M+H]⁺ | ~158.09 | Protonated molecular ion, commonly observed in ESI and CI modes. |

| Fragmentation products | Varies | Loss of ethyl groups, SH radical, or cleavage of the triazole ring. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. These should be adapted based on the specific instrumentation available.

General Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols

A common route for the synthesis of this class of compounds involves the base-catalyzed cyclization of an appropriate N,N'-disubstituted thiosemicarbazide.[3]

Caption: A generalized protocol for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

FT-IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integration values to elucidate the structure of the molecule.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Conclusion

References

An In-depth Technical Guide to 4,5-diethyl-4H-1,2,4-triazole-3-thiol (CAS 29448-78-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 4,5-diethyl-4H-1,2,4-triazole-3-thiol (CAS 29448-78-0), a heterocyclic compound with significant potential in various scientific and industrial applications. This document consolidates available data on its synthesis, spectral characteristics, and multifaceted biological activities, including its roles as an antimicrobial and anticancer agent, as well as its application in corrosion inhibition. Methodologies for key experimental procedures are detailed, and relevant data is presented in structured tables for clarity. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and mechanisms of action.

Chemical Properties and Synthesis

4,5-diethyl-4H-1,2,4-triazole-3-thiol is a substituted triazole thiol with a molecular formula of C₆H₁₁N₃S. The core structure consists of a five-membered 1,2,4-triazole ring, substituted with ethyl groups at the 4 and 5 positions and a thiol group at the 3 position.

Physicochemical Properties

A summary of the known physicochemical properties of 4,5-diethyl-4H-1,2,4-triazole-3-thiol is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 29448-78-0 | N/A |

| Molecular Formula | C₆H₁₁N₃S | N/A |

| Molecular Weight | 157.24 g/mol | N/A |

| Boiling Point | 194.5°C at 760 mmHg | [1] |

| Density | 1.23 g/cm³ | [1] |

| Refractive Index | 1.617 | [1] |

Synthesis

The general synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves a two-step process: the formation of a 1,4-disubstituted thiosemicarbazide followed by base-catalyzed intramolecular dehydrative cyclization.[1][2][3] While a specific detailed protocol for 4,5-diethyl-4H-1,2,4-triazole-3-thiol is not available, a general experimental procedure can be outlined based on the synthesis of analogous compounds.

Experimental Protocol: General Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols [1][2][3]

-

Formation of 1,4-disubstituted thiosemicarbazide: An appropriate isothiocyanate is reacted with a suitable hydrazide. For the synthesis of the target compound, this would involve the reaction of ethyl isothiocyanate with propionyl hydrazide.

-

Cyclization: The resulting thiosemicarbazide is then refluxed in an aqueous solution of a strong base, such as sodium hydroxide, to induce intramolecular cyclization and dehydration, yielding the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. The product can then be purified by recrystallization.

Spectral Data

¹H NMR Spectroscopy

In the ¹H NMR spectra of analogous compounds, the following characteristic signals are typically observed:

-

A broad singlet in the region of 13.0-14.0 ppm, corresponding to the thiol (SH) proton.[4]

-

Signals corresponding to the alkyl substituents on the triazole ring. For the diethyl derivative, one would expect quartets and triplets for the ethyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectra of similar triazole-thiols would show characteristic peaks for the carbon atoms of the triazole ring and the ethyl substituents.

Infrared (IR) Spectroscopy

The IR spectra of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols typically exhibit the following key absorption bands:

-

A broad band in the region of 3100-3300 cm⁻¹ corresponding to N-H stretching vibrations.

-

A band in the range of 2550-2600 cm⁻¹ attributed to the S-H stretching of the thiol group.[4]

-

A strong absorption around 1600-1630 cm⁻¹ due to the C=N stretching of the triazole ring.[4]

-

Bands corresponding to C-S stretching vibrations.

Mass Spectrometry

Mass spectrometry data would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (157.24 g/mol ).

Biological Activities

Derivatives of 1,2,4-triazole-3-thiol are known to exhibit a wide range of biological activities. While specific data for the 4,5-diethyl derivative is limited, the activities of analogous compounds provide strong indications of its potential.

Antimicrobial and Antifungal Activity

Many 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives have demonstrated significant antimicrobial and antifungal properties.[1][5]

Experimental Protocol: Agar Well Diffusion Assay for Antibacterial Activity [2]

-

Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

-

Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The solidified agar surface is uniformly swabbed with the bacterial suspension.

-

Well Creation: Wells of a defined diameter are punched into the agar.

-

Application of Test Compound: A solution of the triazole-thiol derivative at a known concentration is added to the wells.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Measurement: The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.

While specific Minimum Inhibitory Concentration (MIC) values for 4,5-diethyl-4H-1,2,4-triazole-3-thiol are not available, studies on similar compounds have reported MIC values in the range of 16-31 µg/mL against various bacterial strains.[3]

Anticancer Activity

Several studies have highlighted the potential of 1,2,4-triazole derivatives as anticancer agents.[2] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the triazole-thiol derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated.

Although specific IC₅₀ values for 4,5-diethyl-4H-1,2,4-triazole-3-thiol are not documented, related triazole derivatives have shown potent anticancer activity.

Industrial Applications: Corrosion Inhibition

Triazole derivatives, including those with thiol groups, are recognized as effective corrosion inhibitors for various metals and alloys in acidic media.[6] Their mechanism of action typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film.

The heteroatoms (N and S) in the triazole-thiol molecule can donate lone pair electrons to the vacant d-orbitals of the metal, leading to the formation of a coordinate bond. This protective layer acts as a barrier, preventing the corrosive species from reaching the metal surface.

References

- 1. connectjournals.com [connectjournals.com]

- 2. isres.org [isres.org]

- 3. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class [mdpi.com]

- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Thione-Thiol Tautomerism in Disubstituted 1,2,4-Triazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of thione-thiol tautomerism in disubstituted 1,2,4-triazole systems, a phenomenon of significant interest in medicinal chemistry and drug development. The guide covers the fundamental principles of this tautomeric equilibrium, details experimental and computational methodologies for its investigation, and presents available quantitative data on the influence of substituents and solvent conditions. Detailed experimental protocols for the synthesis and analysis of these compounds are provided, alongside visualizations of key concepts and workflows to facilitate a deeper understanding of this critical aspect of 1,2,4-triazole chemistry.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. Many biologically active 1,2,4-triazoles are substituted at the 3-position with a thione group (C=S), which can exist in equilibrium with its tautomeric thiol form (-SH). This thione-thiol tautomerism is a critical determinant of the physicochemical and biological properties of these molecules, influencing their reactivity, lipophilicity, and ability to interact with biological targets.[1]

The position of the tautomeric equilibrium can be influenced by a variety of factors, including the nature and position of substituents on the triazole ring, the polarity of the solvent, and the pH of the medium. A thorough understanding of these factors is essential for the rational design and development of new 1,2,4-triazole-based drugs with optimized efficacy and safety profiles. This guide aims to provide researchers and drug development professionals with a detailed technical overview of the core concepts, experimental protocols, and available data related to thione-thiol tautomerism in disubstituted 1,2,4-triazoles.

The Thione-Thiol Tautomeric Equilibrium

The thione-thiol tautomerism in disubstituted 1,2,4-triazoles involves the migration of a proton between the nitrogen atom at position 2 of the triazole ring and the exocyclic sulfur atom. The two tautomeric forms, the thione and the thiol, are in a dynamic equilibrium.

A diagram illustrating the thione-thiol tautomeric equilibrium in a disubstituted 1,2,4-triazole.

Computational studies, primarily using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level, have consistently shown that the thione tautomer is the more stable form in the gas phase.[2][3] Experimental evidence from various spectroscopic techniques also indicates that the thione form is predominant in both the solid state and in neutral solutions.[4]

Influence of Substituents

The electronic nature of the substituents at the N-4 and C-5 positions of the 1,2,4-triazole ring can influence the position of the tautomeric equilibrium. However, computational studies on a range of halophenyl and isopyridyl derivatives have suggested that the effect of these substituents on the relative stabilities of the tautomers and the energy barrier for proton transfer is not substantial in the gas phase.[2] Further experimental studies in solution are needed to fully elucidate the quantitative impact of various substituents on the tautomeric equilibrium constant (K_T).

Influence of Solvent

The polarity and hydrogen-bonding capacity of the solvent play a significant role in shifting the thione-thiol equilibrium. The thione form, being more polar than the thiol form, is expected to be stabilized by polar solvents. Conversely, in non-polar solvents, the less polar thiol form might be more favored. Furthermore, solvents capable of hydrogen bonding can interact with both the N-H and C=S groups of the thione tautomer, as well as the S-H group of the thiol tautomer, thereby influencing their relative stabilities.

Experimental Methodologies for Studying Thione-Thiol Tautomerism

A variety of experimental techniques can be employed to investigate the thione-thiol tautomeric equilibrium in disubstituted 1,2,4-triazoles. The general workflow for such a study is outlined below.

A generalized experimental workflow for the study of thione-thiol tautomerism.

Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

A common and effective method for the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones involves the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by cyclization of the resulting thiosemicarbazide intermediate in a basic medium.[5][6]

Experimental Protocol:

-

Preparation of the Thiosemicarbazide Intermediate:

-

Dissolve the desired carboxylic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol.

-

Add the corresponding isothiocyanate (1 equivalent) to the solution.

-

Reflux the reaction mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazide derivative by filtration.

-

Wash the product with cold ethanol and dry.

-

-

Cyclization to the 1,2,4-Triazole-3-thione:

-

Suspend the dried thiosemicarbazide derivative in an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Reflux the mixture for 3-5 hours.

-

Cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying tautomeric equilibria in solution. The thione and thiol tautomers have different chromophoric systems and therefore exhibit distinct absorption spectra. The thione tautomer typically shows an absorption band at longer wavelengths corresponding to the n→π* transition of the C=S group.[7] By analyzing the changes in the absorption spectra in different solvents or at different pH values, qualitative and sometimes quantitative information about the tautomeric equilibrium can be obtained.[8]

Experimental Protocol:

-

Prepare stock solutions of the purified 1,2,4-triazole-3-thione in a non-polar solvent (e.g., cyclohexane) and a polar aprotic solvent (e.g., acetonitrile) and a polar protic solvent (e.g., ethanol).

-

Record the UV-Vis absorption spectra of the solutions over a suitable wavelength range (e.g., 200-400 nm).

-

Analyze the spectra for the presence of distinct absorption bands and any shifts in the absorption maxima (λ_max) in different solvents.

-

To study the effect of pH, record the spectra in buffered aqueous solutions at various pH values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for the structural elucidation of tautomers. The chemical shifts of specific protons and carbons are characteristic of either the thione or the thiol form.

Key Spectroscopic Features:

| Tautomer | ¹H NMR Signal | ¹³C NMR Signal |

| Thione | N-H proton: δ 13-14 ppm | C=S carbon: δ ~169 ppm |

| Thiol | S-H proton: δ 3-4 ppm | - |

Experimental Protocol:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Identify the characteristic signals for the thione and thiol tautomers.

-

If both tautomers are present in significant amounts, the tautomeric ratio can be determined by integrating the respective characteristic proton signals (e.g., N-H vs. S-H).

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a highly sensitive and selective method for the separation and quantification of tautomers in solution.[4][7][9] The difference in polarity between the thione and thiol forms allows for their separation on a reverse-phase HPLC column. Mass spectrometry provides confirmation of the identity of each tautomer.

Experimental Protocol:

-

Chromatographic Conditions:

-

Column: A reverse-phase column such as a Zorbax Stable Bond RP-18 is suitable.[4]

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, often with a modifier like formic acid, can be used.[4]

-

Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

-

Detection: UV detection at a suitable wavelength and mass spectrometric detection (e.g., ESI-MS) in positive or negative ion mode.

-

-

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

-

Analysis:

-

Inject the sample into the HPLC system.

-

The more polar thione tautomer will typically have a shorter retention time than the less polar thiol tautomer on a reverse-phase column.[7]

-

The ratio of the tautomers can be determined from the integrated peak areas in the chromatogram.

-

Quantitative Data on Thione-Thiol Tautomerism

While the qualitative understanding of thione-thiol tautomerism in disubstituted 1,2,4-triazoles is well-established, comprehensive quantitative data on the tautomeric equilibrium constant (K_T) is limited. However, a study on 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione provides valuable quantitative insight.[7]

Table 1: Tautomeric Ratio of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Determined by HPLC-MS[7]

| Solvent/Condition | % Thione Tautomer | % Thiol Tautomer | Tautomeric Equilibrium Constant (K_T = [Thiol]/[Thione]) |

| DMSO | 97.27 | 2.73 | 0.028 |

| DMSO + NaHCO₃ | 94.5 | 5.5 | 0.058 |

This data quantitatively demonstrates the predominance of the thione form in a polar aprotic solvent and the shift of the equilibrium towards the thiol form under basic conditions.

Conclusion

The thione-thiol tautomerism of disubstituted 1,2,4-triazoles is a fundamental aspect of their chemistry with significant implications for their biological activity. This technical guide has provided an in-depth overview of the principles governing this equilibrium, detailed experimental protocols for its investigation, and a summary of the available quantitative data. The predominance of the thione tautomer in most conditions is a key finding from both computational and experimental studies. However, the equilibrium is sensitive to the surrounding environment, particularly solvent polarity and pH.

For researchers and professionals in drug development, a thorough characterization of the tautomeric behavior of 1,2,4-triazole-based compounds is crucial. The methodologies and data presented in this guide offer a solid foundation for such investigations, ultimately aiding in the design of more effective and predictable therapeutic agents. Further quantitative studies on a wider range of disubstituted 1,2,4-triazoles are warranted to build a more comprehensive understanding of the structure-tautomerism relationship.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives

An In-depth Technical Guide to Quantum Chemical Calculations for 1,2,4-Triazole-3-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a significant heterocyclic scaffold renowned for its broad spectrum of applications in medicinal chemistry, agrochemicals, and materials science.[1][2] Derivatives of 1,2,4-triazole exhibit a wide range of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][3] A key structural feature of many biologically active 1,2,4-triazole derivatives is the presence of a thiol/thione group at the C3 position, which gives rise to thione-thiol tautomerism. This equilibrium between the thione (=S) and thiol (-SH) forms is crucial as it can significantly influence the molecule's reactivity, interaction with biological receptors, and overall pharmacological profile.[4]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and reactive properties of these molecules.[5][6] These computational methods allow for a detailed investigation of molecular geometries, tautomeric stability, electronic charge distribution, and frontier molecular orbitals (HOMO-LUMO), providing insights that are often difficult to obtain through experimental means alone. This guide provides a comprehensive overview of the application of quantum chemical calculations to 1,2,4-triazole-3-thiol derivatives, detailing the methodologies, summarizing key findings, and presenting standardized protocols for researchers in the field.

Core Computational Methodologies

Density Functional Theory (DFT) is the most widely employed quantum chemical method for studying 1,2,4-triazole derivatives due to its favorable balance of computational cost and accuracy. The choice of functional and basis set is critical for obtaining reliable results.

-

Functionals : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for these systems.[4][7][8] Other functionals like B3PW91 are also utilized.[9]

-

Basis Sets : Pople-style basis sets, such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p), are commonly used.[5][10][11] The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic structure, especially for systems with heteroatoms and potential hydrogen bonding.

Key quantum chemical calculations performed on these derivatives include:

-

Geometry Optimization : This is the foundational step to locate the minimum energy structure on the potential energy surface. Calculations are performed for both thione and thiol tautomers to determine their most stable conformations.[5]

-

Vibrational Frequency Analysis : Performed on the optimized geometries, this calculation serves two purposes: it confirms that the structure is a true energy minimum (i.e., no imaginary frequencies), and it predicts the infrared (IR) and Raman spectra.[11][12] Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.[9][10]

-

Tautomer Stability Analysis : By comparing the Gibbs free energies or electronic energies of the optimized thione and thiol forms, the predominant tautomer in the gas phase can be identified. Overwhelmingly, studies indicate that the thione form is the more stable tautomer for the parent 1,2,4-triazole-3-thione and its derivatives.[4][11]

-

Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity.[1][6][11]

-

Molecular Electrostatic Potential (MEP) : The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface. It is used to predict reactive sites for electrophilic and nucleophilic attacks. Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack.[5][10][13]

-

Global Reactivity Descriptors : Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies to quantify the molecule's reactivity.[7][14]

Data Presentation: Summarized Computational Results

The following tables summarize representative quantitative data from quantum chemical studies on 1,2,4-triazole-3-thiol and its derivatives.

Table 1: Tautomeric Stability of 1,2,4-Triazole-3-thione Derivatives

| Derivative | Computational Method | Relative Energy (Thiol vs. Thione) | Most Stable Form | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole-3-thione (Parent) | B3LYP, MP2 (various basis sets) | Thiol is higher in energy | Thione | [4] |

| 3-Mercapto-4-methyl-4H-1,2,4-triazole | B3LYP/6-311++G(d,p) | Thiol is higher in energy | Thione | [11] |

| Disubstituted phenyl & isopyridyl derivatives | B3LYP/6-31G(d,p) | Thiol is higher in energy | Thione |[4] |

Table 2: Representative Frontier Molecular Orbital (FMO) Energies

| Derivative | Computational Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 4-amino-5-phenyl-2H-1,2,4-triazole-3-thione | DFT/B3LYP | - | - | 3.86 | [7] |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DFT/B3LYP | - | - | 5.17 | [7] |

| N-phenylpropanamide derivative 7a | M06/6-311G(d,p) | -7.128 | -1.491 | 5.637 | [1] |

| N-phenylpropanamide derivative 7b | M06/6-311G(d,p) | -6.973 | -1.358 | 5.615 | [1] |

| N-phenylpropanamide derivative 7c | M06/6-311G(d,p) | -7.144 | -2.526 | 4.618 | [1] |

| Schiff base A1 | B3LYP/6-31G | - | - | 4.14 | [15] |

| Schiff base A2 | B3LYP/6-31G | - | - | 4.11 |[15] |

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies

| Molecule | Vibrational Mode | Calculated (B3LYP/6-311G**) (cm⁻¹) | Experimental (FTIR) (cm⁻¹) | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole derivative | C=O stretch | Scaled to match | ~1700 | [12] |

| 3-Mercapto-4-methyl-4H-1,2,4-triazole | C=S stretch | 856 | 855 | [11] |

| 3-Mercapto-4-methyl-4H-1,2,4-triazole | N-H stretch | 3381 | 3380 | [11] |

| 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol | S-H stretch | - | 2667 |[10] |

Protocols

Experimental Protocol: General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones

This protocol is a generalized procedure based on common synthetic routes reported in the literature.[5][16][17]

-

Synthesis of Acid Hydrazide : Start with a suitable carboxylic acid. The acid is first converted to its corresponding ester (e.g., by refluxing with ethanol and a catalytic amount of sulfuric acid). The resulting ester is then refluxed with hydrazine hydrate in a solvent like ethanol or n-butanol to yield the acid hydrazide.[17][18]

-

Synthesis of Thiosemicarbazide : The acid hydrazide is dissolved in a suitable solvent (e.g., ethanol). An equimolar amount of an appropriate isothiocyanate (e.g., phenyl isothiocyanate) is added, and the mixture is refluxed for several hours. Upon cooling, the N-substituted thiosemicarbazide derivative typically precipitates and can be collected by filtration.[5]

-

Cyclization to 1,2,4-triazole-3-thione : The synthesized thiosemicarbazide is dissolved in an aqueous basic solution, such as 2N sodium hydroxide or potassium hydroxide. The mixture is refluxed for 3-4 hours to induce dehydrative intramolecular cyclization.[5][17]

-

Purification : After cooling the reaction mixture, it is acidified with a concentrated acid like HCl to a pH of approximately 5-6. The precipitated solid, which is the desired 1,2,4-triazole-3-thione derivative, is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to achieve high purity.[17]

-

Characterization : The final product is characterized using standard spectroscopic techniques, including FT-IR, ¹H-NMR, and ¹³C-NMR, to confirm its structure.[14]

Computational Protocol: DFT Study of a 1,2,4-Triazole-3-thiol Derivative

This protocol outlines the steps for a typical computational analysis using the Gaussian suite of programs.

-

Molecule Building : Construct the 3D structures of both the thione and thiol tautomers of the desired 1,2,4-triazole derivative using a molecular modeling program like GaussView.

-

Geometry Optimization :

-

Create an input file for each tautomer.

-

Specify the DFT method, for example, B3LYP/6-311G(d,p).[5]

-

Use the Opt keyword to request a geometry optimization.

-

Submit the calculation. The output will contain the optimized coordinates and the final electronic energy.

-

-

Frequency Calculation :

-

Using the optimized geometry from the previous step, create a new input file.

-

Use the same method (B3LYP/6-311G(d,p)).

-

Specify the Freq keyword.

-

Run the calculation. Check the output to ensure there are no imaginary frequencies, confirming a true minimum. The output will list the vibrational frequencies, IR intensities, and thermodynamic properties (zero-point vibrational energy, Gibbs free energy).[4]

-

-

Property Calculations (FMO, MEP) :

-

The results from the optimization/frequency calculation can be used to analyze FMOs and MEPs.

-

Open the checkpoint file (.chk) or the formatted checkpoint file (.fchk) in GaussView or another visualization software.

-

Generate surfaces for the HOMO, LUMO, and the Molecular Electrostatic Potential to visualize their shapes and distributions.[10][13]

-

-

Data Analysis :

-

Tautomer Stability : Compare the Gibbs free energies of the thione and thiol tautomers from the frequency calculations. The tautomer with the lower energy is the more stable form.[11]

-

FMO Analysis : Extract the energies of the HOMO and LUMO from the output file. Calculate the energy gap (ΔE = ELUMO – EHOMO).[1]

-

Spectral Analysis : Compare the calculated vibrational frequencies (after applying a suitable scaling factor) with experimental FT-IR or Raman spectra to aid in peak assignment.[12]

-

Visualizations: Workflows and Concepts

Caption: A typical workflow for the quantum chemical analysis of 1,2,4-triazole derivatives.

Caption: Thione-thiol tautomeric equilibrium in 1,2,4-triazole-3-thiol.

References

- 1. Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. irjweb.com [irjweb.com]

- 7. researchgate.net [researchgate.net]

- 8. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An effective scaling frequency factor method for scaling of harmonic vibrational frequencies: Application to 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In vitro antifungal activities, molecular docking, and DFT studies of 4-amine-3-hydrazino-5-mercapto-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 17. med.minia.edu.eg [med.minia.edu.eg]

- 18. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class [mdpi.com]

In-Depth Technical Guide on the Core of 4,5-diethyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and potential therapeutic applications of 4,5-diethyl-4H-1,2,4-triazole-3-thiol and its derivatives. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Core Structural Characteristics: A Crystallographic Perspective

While the specific crystal structure of 4,5-diethyl-4H-1,2,4-triazole-3-thiol is not publicly available, the crystallographic data of the closely related compound, 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione , provides significant insights into the structural features of this class of molecules. This compound exists in its thione tautomeric form in the solid state.[1][2][3]

The molecule is planar, with all atoms of the asymmetric unit located on a crystallographic mirror plane.[1][2][3] In the crystal lattice, molecules are interconnected through N—H⋯N and N—H⋯S hydrogen bonds, forming chains. These chains are further stabilized by π–π stacking interactions between the triazole rings.[1][2][3][4]

Crystallographic Data for 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione

The following table summarizes the key crystallographic data for this representative compound.[1][2]

| Parameter | Value |

| Molecular Formula | C₄H₇N₃S |

| Molecular Weight | 129.19 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/m |

| a (Å) | 5.0922 (10) |

| b (Å) | 6.7526 (14) |

| c (Å) | 8.6578 (17) |

| β (°) | 90.17 (3) |

| Volume (ų) | 297.70 (10) |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

Experimental Protocols: Synthesis and Crystallization

A general and adaptable methodology for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves a two-step process.[5][6][7][8] This procedure can be tailored for the synthesis of the target compound, 4,5-diethyl-4H-1,2,4-triazole-3-thiol.

General Synthesis of 4,5-dialkyl-4H-1,2,4-triazole-3-thiols

The synthesis typically proceeds through the formation of a thiosemicarbazide intermediate, followed by cyclization.

Step 1: Synthesis of 1-Propionyl-4-ethyl-thiosemicarbazide

-

Propionyl hydrazide is reacted with ethyl isothiocyanate in a suitable solvent, such as ethanol or benzene.

-

The reaction mixture is typically refluxed for several hours.

-

Upon cooling, the thiosemicarbazide intermediate precipitates and can be collected by filtration.

Step 2: Cyclization to 4,5-diethyl-4H-1,2,4-triazole-3-thiol

-

The synthesized thiosemicarbazide is dissolved in an aqueous basic solution, commonly 2N sodium hydroxide.[9]

-

The solution is refluxed for several hours to induce intramolecular dehydrative cyclization.[5]

-

After cooling, the solution is acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the triazole-thiol product.

-

The crude product is then filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.[6][9]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified compound. For 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione, colorless rod-like crystals were obtained by dissolving the compound in water in a Teflon-lined stainless steel vessel, heating, and then slowly cooling and evaporating the solvent over a week.[2]

Biological Activity and Drug Development Potential

Derivatives of 1,2,4-triazole-3-thione are a class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug development.[5][10]

Spectrum of Activity

Substituted 1,2,4-triazole-3-thiols have demonstrated a wide range of pharmacological properties, including:

-

Antimicrobial and Antifungal Activity : Many derivatives show significant activity against various bacterial and fungal strains.[5][10][11]

-

Anticancer and Antitumor Activity : Certain derivatives have been identified as potent anticancer agents, with some showing selective cytotoxicity against cancer cell lines.[5][10][11]

-

Anti-inflammatory and Analgesic Effects : These compounds have also been investigated for their potential to alleviate inflammation and pain.[10][12]

-

Anticonvulsant Activity : The triazole nucleus is a component of several drugs with central nervous system activity, and some thiol derivatives have shown anticonvulsant properties.[5][12]

-

Antioxidant Properties : Several studies have reported the antioxidant capabilities of these molecules.[10][13]

The biological activity is often influenced by the nature and position of the substituents on the triazole ring. For instance, the presence of electron-donating groups can enhance antimicrobial and antitumor activity.[10]

Signaling Pathways and Mechanism of Action

The diverse biological effects of 1,2,4-triazole derivatives suggest their interaction with multiple biological targets. For example, their anticancer effects may be linked to the inhibition of kinases, which are often dysregulated in cancer cells.[11] The triazole ring's ability to coordinate with metal ions also suggests a potential mechanism involving the inhibition of metalloenzymes.

The development of drugs based on this scaffold often involves creating hybrid molecules by combining the triazole-thiol core with other pharmacologically active moieties to enhance efficacy and target specificity.[13]

This technical guide provides a foundational understanding of 4,5-diethyl-4H-1,2,4-triazole-3-thiol, leveraging data from closely related analogs to inform on its structure, synthesis, and significant potential in the field of drug discovery. Further research to obtain the specific crystal structure of the title compound is warranted to refine our understanding of its precise molecular architecture.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documentsdelivered.com [documentsdelivered.com]

- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of 4,5-diethyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4,5-diethyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in pharmaceutical and agrochemical research. A comprehensive search of scientific literature and chemical databases revealed a lack of specific quantitative solubility data for this compound in various solvents. In light of this, the guide provides a detailed, generalized experimental protocol for determining the solubility of 4,5-diethyl-4H-1,2,4-triazole-3-thiol and similar organic compounds. This protocol is based on established methodologies such as the isothermal saturation method. Additionally, a visual workflow of the experimental protocol is presented using a Graphviz diagram to facilitate clear understanding and implementation in a laboratory setting.

Introduction

4,5-diethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic organic compound featuring a triazole ring functionalized with a thiol group and two ethyl groups. Triazole derivatives are known for their diverse biological activities and are key components in many pharmaceutical and agrochemical products. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. Understanding the solubility of 4,5-diethyl-4H-1,2,4-triazole-3-thiol in different solvents is therefore essential for its development and application in various scientific fields.

Despite a thorough review of available scientific literature and chemical databases, no specific quantitative data on the solubility of 4,5-diethyl-4H-1,2,4-triazole-3-thiol in common organic or aqueous solvents was found. This guide, therefore, aims to empower researchers by providing a robust and standardized experimental protocol to determine these crucial solubility parameters in-house.

Quantitative Solubility Data

As of the publication of this guide, there is no publicly available quantitative data summarizing the solubility of 4,5-diethyl-4H-1,2,4-triazole-3-thiol in different solvents. Researchers are encouraged to use the experimental protocol provided in Section 3 to generate this data. For comparative purposes, the solubility of a structurally related compound, 4-Methyl-4H-1,2,4-triazole-3-thiol, is noted to be 2.5% in acetone. However, this should not be taken as a direct surrogate for the solubility of the title compound due to differences in their molecular structures.

To facilitate future data comparison and compilation, it is recommended that researchers present their experimentally determined solubility data in a structured format, as exemplified in Table 1.

Table 1: Template for Reporting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Ethanol | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Water | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Acetone | e.g., 25 | e.g., Isothermal Saturation | ||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., Isothermal Saturation |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of 4,5-diethyl-4H-1,2,4-triazole-3-thiol in various solvents. This protocol is based on the widely accepted isothermal saturation method, also known as the shake-flask method, which is suitable for a broad range of solubilities.

3.1. Materials and Equipment

-

4,5-diethyl-4H-1,2,4-triazole-3-thiol (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4,5-diethyl-4H-1,2,4-triazole-3-thiol to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometry) to determine the concentration of 4,5-diethyl-4H-1,2,4-triazole-3-thiol.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

3.3. Quality Control

-

Perform each solubility determination in triplicate to ensure the reproducibility of the results.

-

Run a blank sample (solvent only) to check for any interferences.

-

Ensure the purity of the 4,5-diethyl-4H-1,2,4-triazole-3-thiol used, as impurities can significantly affect solubility.

Visualization of the Experimental Workflow